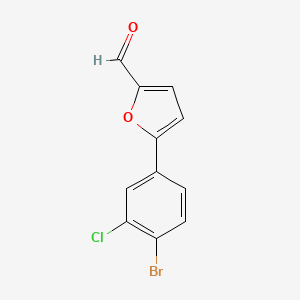

5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde

Description

5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde is a halogenated furan carbaldehyde derivative featuring a bromine atom at the para position and a chlorine atom at the meta position on the phenyl ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents and antimicrobial derivatives . Its structural uniqueness arises from the electron-withdrawing effects of the halogen substituents, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5-(4-bromo-3-chlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEORZOOCSYKXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-chlorobenzaldehyde and furan-2-carboxylic acid.

Friedel-Crafts Acylation: The furan ring is acylated using 4-bromo-3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Oxidation: The resulting intermediate is then oxidized to form the aldehyde group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid.

Reduction: 5-(4-Bromo-3-chlorophenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it valuable in creating derivatives with enhanced properties. For instance, it can be oxidized to form γ-keto carboxylic acids, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde has been explored for its biological activities , particularly its potential as an antibacterial and antimalarial agent. Studies have indicated that compounds derived from this structure may exhibit activity against Plasmodium falciparum, the parasite responsible for malaria . The unique halogen substitutions enhance the compound's interaction with biological targets, making it a candidate for drug development.

Research has demonstrated that this compound can influence cellular functions and gene expression due to its interactions with biomolecules. Its derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various furan derivatives, this compound was found to inhibit the growth of Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that the presence of bromine and chlorine atoms significantly contributed to its antibacterial efficacy .

Case Study 2: Antimalarial Research

Another study focused on the antimalarial potential of this compound revealed that it effectively targets multiple stages of the Plasmodium falciparum life cycle. This multi-target approach is crucial for developing effective malaria treatments that reduce the likelihood of resistance .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and chloro substituents on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Furan Carbaldehydes

The position and type of halogen substituents significantly impact physical and chemical properties:

- Substituent Position: The 4-bromo-3-chloro substitution in the target compound introduces steric hindrance and electronic effects distinct from monosubstituted (e.g., 4-Cl) or disubstituted (e.g., 2,4-diCl) analogues. This may enhance binding affinity in biological targets compared to simpler derivatives .

- Melting Points : Bromine’s higher atomic mass and polarizability compared to chlorine contribute to elevated melting points (e.g., 150°C for 4-Br vs. 126–128°C for 4-Cl) .

Heterocycle Variation: Furan vs. Thiophene

Replacing the furan ring with thiophene alters electronic properties and bioavailability:

| Compound Name | Heterocycle | Melting Point (°C) | Yield (%) | Reference ID |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | Furan | 126–128 | 45.2 | |

| 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | Thiophene | 88–90 | 25 |

- Thiophene derivatives generally exhibit lower melting points due to reduced ring aromaticity and weaker intermolecular interactions compared to furans .

Thermodynamic Properties: Nitro vs. Halogen Substituents

Nitro-substituted furan carbaldehydes exhibit distinct thermodynamic behaviors compared to halogenated analogues:

Antimicrobial Derivatives

Pyrazoline derivatives of 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde show moderate activity against Staphylococcus aureus and Escherichia coli at 40 mg/mL .

Antimalarial Agents

The malaria box compound MMV019918, derived from 5-(4-bromo-2-chlorophenyl)furan-2-carbaldehyde, exhibits dual-stage antimalarial activity (IC₅₀ = 0.12 µM against Plasmodium falciparum) . Substituent positioning (e.g., 4-Br vs.

Biological Activity

5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde is a synthetic organic compound featuring a furan ring with halogen substituents. Its molecular formula is C11H7BrClO, and it has been the subject of various studies due to its potential biological activities, particularly in antibacterial and antifungal applications.

Chemical Structure and Properties

The compound's unique structure includes:

- A furan ring which is known for its reactivity.

- A bromine atom at the para position and a chlorine atom at the meta position of a phenyl group, enhancing its biological activity through increased reactivity and interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H7BrClO |

| Molecular Weight | 273.53 g/mol |

| Structural Features | Furan ring, halogens |

Biological Activity

Research indicates that derivatives of furan compounds, including this compound, exhibit significant biological activities. Notably, studies have suggested potential antibacterial and antifungal properties.

Antibacterial Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit various bacterial strains. For instance, a study on related furan derivatives showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging significantly depending on the specific compound and bacterial strain tested:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the presence of halogen substituents may enhance the antibacterial efficacy of these compounds by affecting their interaction with bacterial cell membranes or enzymes involved in cell wall synthesis .

Antifungal Activity

Similarly, antifungal properties have been observed against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains indicate moderate to good activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The dual halogen substitution in the compound is believed to contribute to its enhanced reactivity, allowing it to form complexes with proteins or nucleic acids, potentially influencing gene expression and cellular functions .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Biomolecules : The compound may interact with proteins or nucleic acids, disrupting normal cellular processes.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Case Studies

Several case studies have explored the biological activity of furan derivatives:

- Study on Photosynthetic Inhibition : A series of furan derivatives were synthesized and evaluated for their ability to inhibit photosynthetic electron transport in isolated chloroplasts, demonstrating significant inhibitory effects in micromolar ranges .

- Antimicrobial Screening : Research on monomeric alkaloids similar to furan derivatives indicated strong antimicrobial activity against various pathogens, reinforcing the potential of halogenated furan compounds in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for 5-(4-Bromo-3-chlorophenyl)furan-2-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated furan precursors and aryl boronic acids. For example, 5-bromo-2-furancarbaldehyde can react with 4-bromo-3-chlorophenylboronic acid under palladium catalysis. Key optimization parameters include:

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR confirm the furan ring (δ ~6.5–7.5 ppm for aromatic protons) and aldehyde group (δ ~9.8 ppm). The bromo and chloro substituents influence splitting patterns .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30) and UV detection at 254 nm assess purity (>95%) .

- GC-MS : Electron ionization (EI) at 70 eV identifies molecular ions (e.g., [M]⁺ at m/z 285) .

Q. How is purity assessed, and what analytical thresholds are critical for research-grade material?

- HPLC : Purity >97% (area normalization) with baseline separation of impurities .

- Elemental Analysis : C, H, Br, Cl content must align with theoretical values (±0.3% tolerance) .

- Melting Point : Sharp range (e.g., 120–122°C) indicates crystalline consistency .

Advanced Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software provides definitive bond lengths and angles. For example:

- The furan ring’s planarity and dihedral angles with the aryl group can be measured (e.g., 15–25° tilt) .

- Halogen interactions (Br···O, Cl···H) are quantified using Mercury software to assess packing efficiency .

- Discrepancies in literature geometries are resolved by comparing thermal ellipsoids and hydrogen-bonding networks .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for stability studies, and how are they determined?

Combustion calorimetry in oxygen at 25°C measures ΔH°c (combustion enthalpy). For related furan carbaldehydes:

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance reactivity in Michael addition pathways .

- Crystallographic Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing substituents that improve binding affinity (ΔG < -8 kcal/mol) .

- In Vitro Assays : Compare IC₅₀ values against analogs (e.g., 5-(4-fluorophenyl) derivatives) to correlate substituent effects with activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.